Cas no 955337-24-3 (2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]-)
2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]-
- 1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol
- AKOS002327429
- 1-[[4-(3-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol
- F2090-0662
- AKOS016327078
- 955337-24-3
- 1-((4-((3-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol
-
- Inchi: 1S/C20H19FN6O/c1-13(28)11-22-20-25-18(24-15-7-5-6-14(21)10-15)17-12-23-27(19(17)26-20)16-8-3-2-4-9-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26)
- InChI Key: JQRLWAURQGLKEL-UHFFFAOYSA-N
- SMILES: C(NC1=NC(NC2=CC=CC(F)=C2)=C2C=NN(C3=CC=CC=C3)C2=N1)C(O)C
Computed Properties
- Exact Mass: 378.16043741g/mol
- Monoisotopic Mass: 378.16043741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 87.9Ų
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 560.9±60.0 °C(Predicted)
- pka: 14.60±0.20(Predicted)
2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2090-0662-1mg |
1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol |
955337-24-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]- Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]-
Introduction to 2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]- and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, 2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]-, with the CAS number 955337-24-3, has garnered significant attention due to its unique structural properties and potential applications. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological properties.
The molecular structure of 2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]- incorporates several key functional groups that contribute to its biological activity. The presence of a pyrazolo[3,4-d]pyrimidine core is particularly noteworthy, as this scaffold is known for its role in various bioactive molecules. Specifically, the pyrazolo[3,4-d]pyrimidine ring is a privileged structure that has been widely explored in drug discovery due to its ability to interact with multiple biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex diseases such as cancer and inflammatory disorders. The compound 2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]- has emerged as a promising candidate in this area. Its dual-amino group functionality allows for versatile chemical modifications, enabling researchers to design derivatives with enhanced pharmacological properties.
One of the most intriguing aspects of this compound is its potential as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. Aberrant kinase activity is often associated with various diseases, making them attractive targets for therapeutic intervention. Preclinical studies have suggested that derivatives of pyrazolo[3,4-d]pyrimidine can modulate kinase activity by binding to their active sites. The fluorophenyl amino group in the structure of 2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]- further enhances its binding affinity by providing additional interactions with the target protein.
The pharmaceutical industry has shown great interest in developing small-molecule inhibitors for kinases due to their therapeutic potential. Several kinase inhibitors have already entered clinical trials and have shown promising results in treating cancers and inflammatory diseases. The compound 2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]-, with its unique structural features, could serve as a valuable scaffold for the development of new kinase inhibitors.
In addition to its kinase inhibition potential, this compound has also been investigated for its antimicrobial properties. The presence of multiple aromatic rings and heterocyclic structures suggests that it may interact with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. This makes it a promising candidate for developing novel antimicrobial agents against drug-resistant pathogens.
The synthesis of 2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]- involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has enabled researchers to construct the complex molecular framework efficiently. These synthetic strategies not only enhance the yield but also improve the purity of the final product.
The development of new synthetic methodologies is crucial for the production of complex pharmaceutical intermediates like 2-Propanol, 1-[[4-[(3-fluorophenyl)amino]-1-phenyl--1H--pyrazolo[3,4-d]-pyrimidin--6--y]amino]. Recent advancements in flow chemistry have provided new opportunities for scaling up these reactions while maintaining high efficiency and reproducibility. This technology holds promise for industrial applications where large quantities of high-quality intermediates are required.
The use of computational chemistry tools has also significantly contributed to the understanding of the pharmacological properties of this compound. Molecular modeling studies have helped researchers predict how 2-Propanol, 1-[[(-fluorophenyl))amino]-
)
)-phenethyl)-benzimidazole (CAS NO:955337
24
)-based compounds interact with biological targets at the atomic level.
These studies provide valuable insights into
the design of more effective
pharmacological agents.
The development
of new synthetic methodologies is crucial
for the production
of complex pharmaceutical intermediates like
[CAS NO:955337
24
]. Recent advancements
in flow chemistry have provided new opportunities
for scaling up these reactions while maintaining high efficiency and reproducibility.
This technology holds promise for industrial applications where large quantities
of high-quality intermediates are required.
The use of computational chemistry tools has also significantly contributed
to the understanding
of the pharmacological properties
of this compound.
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